Stearoyl Serotonin

Übersicht

Beschreibung

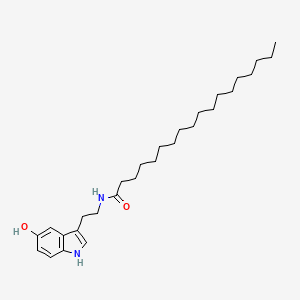

Stearoylserotonin ist ein Hybridmolekül, das aus Serotonin und Stearinsäure abgeleitet ist. Es ist bekannt für seine Rolle als Antagonist des transienten Rezeptorpotenzial-Vanilloid-Typs 1 (TRPV1)-Kanals und der Fettsäureamid-Hydrolase (FAAH). Diese Verbindung wurde auf ihr Potenzial zur Reduzierung sowohl akuter als auch chronischer peripherer Schmerzen untersucht .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Stearoylserotonin kann durch die formale Kondensation der Carboxygruppe von Stearinsäure mit der primären Aminogruppe von Serotonin synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung von Kupplungsmitteln wie Dicyclohexylcarbodiimid (DCC) und N-Hydroxysuccinimid (NHS), um die Bildung der Amidbindung zu erleichtern .

Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden für Stearoylserotonin nicht umfassend dokumentiert sind, würde der allgemeine Ansatz eine großtechnische Synthese unter Verwendung der gleichen Prinzipien wie die Laborsynthese beinhalten. Dies würde die Verwendung von automatisierten Reaktoren und Reinigungssystemen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Stearoyl Serotonin can be synthesized by the formal condensation of the carboxy group of stearic acid with the primary amino group of serotonin. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using the same principles as laboratory synthesis. This would include the use of automated reactors and purification systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

1.1. Adaptation from Literature

The synthesis protocol is adapted from methods described by Reddy et al., which optimize reaction efficiency and yield. The reaction typically proceeds under mild conditions to preserve the bioactive properties of serotonin .

Biological Formation of Stearoyl Serotonin

In vivo, stearoyl-serotonin is endogenously produced in intestinal tissues, particularly in the jejunum and ileum. Its formation is influenced by enzymatic activity and dietary fatty acid composition .

Key Observations :

-

Enzymatic Acylation : Intestinal tissue incubations with serotonin show increased production of N-acyl serotonins, including stearoyl-serotonin.

-

Dietary Influence : Mice fed diets rich in specific fatty acids (e.g., fish oil) exhibit elevated levels of docosahexaenoyl- and eicosapentaenoyl-serotonin, indicating substrate availability drives product diversity .

| Fatty Acid Type | Dietary Source | Impact on N-Acyl Serotonin Formation |

|---|---|---|

| Stearic Acid (C18:0) | Plant oils | Base-level production of stearoyl-serotonin |

| Docosahexaenoic Acid (C22:6) | Fish oil | Elevated docosahexaenoyl-serotonin synthesis |

| Eicosapentaenoic Acid (C20:5) | Fish oil | Increased eicosapentaenoyl-serotonin formation |

4.2. Biological Relevance

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Modulation of Serotonin Transporter (SERT)

Stearoyl serotonin has been shown to interact with the serotonin transporter (SERT), which is crucial for the reuptake of serotonin in the brain. Research indicates that compounds like this compound can influence SERT activity, potentially leading to therapeutic effects in conditions such as depression and anxiety disorders. Specifically, studies have highlighted that the modulation of SERT can alter serotonin levels in the synaptic cleft, impacting mood regulation and behavior .

1.2 Development of Serotonin Reuptake Inhibitors

Given its interaction with SERT, this compound may serve as a lead compound for developing new serotonin reuptake inhibitors (SSRIs). These drugs are commonly prescribed for various psychiatric disorders. The ability of this compound to enhance or inhibit SERT activity could provide insights into designing more effective SSRIs with fewer side effects .

Neurobiological Research

2.1 Understanding Neurodevelopmental Disorders

Research involving SERT-deficient models has demonstrated that alterations in serotonin signaling are linked to neurodevelopmental disorders such as autism and obsessive-compulsive disorder (OCD). This compound's role in modulating SERT could help elucidate the underlying mechanisms of these conditions, paving the way for targeted therapies .

2.2 Impact on Cognitive Functions

Emerging studies suggest that serotonergic signaling plays a role in cognitive functions such as memory and learning. By influencing SERT activity, this compound may contribute to cognitive enhancements or impairments, warranting further investigation into its potential cognitive applications .

Metabolic Regulation

3.1 Role in Lipid Metabolism

Recent findings indicate that this compound may influence lipid metabolism and energy expenditure through its interactions with adipose tissue. Studies have shown that serotonin signaling can regulate lipid accumulation and thermogenesis in adipocytes, suggesting a potential role for this compound in obesity management .

3.2 Inhibition of Glucagon-like Peptide-1 Secretion

this compound has been reported to inhibit glucagon-like peptide-1 (GLP-1) secretion, which is involved in glucose metabolism and appetite regulation. This action suggests that this compound could be explored as a therapeutic agent for metabolic disorders such as type 2 diabetes .

Case Studies and Research Findings

Wirkmechanismus

Stearoyl Serotonin exerts its effects primarily through the inhibition of the TRPV1 channel and FAAH. The TRPV1 channel is a nonselective cation channel that can be activated by various stimuli, including heat and capsaicin. By inhibiting this channel, this compound reduces the sensation of pain. Additionally, the inhibition of FAAH prevents the breakdown of fatty acid amides, leading to increased levels of these compounds, which have analgesic effects .

Vergleich Mit ähnlichen Verbindungen

N-arachidonoyl serotonin: Another hybrid molecule that acts as a dual antagonist of TRPV1 and FAAH.

N-palmitoyl serotonin: Similar in structure but with a palmitoyl group instead of a stearoyl group.

N-oleoyl serotonin: Contains an oleoyl group and exhibits similar biological activities.

Uniqueness: Stearoyl Serotonin is unique due to its specific combination of serotonin and stearic acid, which provides it with distinct physicochemical properties and biological activities. Its ability to inhibit both TRPV1 and FAAH makes it a valuable compound for pain management research .

Biologische Aktivität

Stearoyl serotonin, a derivative of serotonin, is part of a class of compounds known as N-acyl serotonins. These compounds have garnered interest due to their potential biological activities, particularly in the gut and their implications for various physiological processes. This article explores the biological activity of this compound, including its mechanisms, effects on cellular functions, and implications for health.

Overview of this compound

This compound is formed through the acylation of serotonin with stearic acid. This modification alters the properties of serotonin, potentially enhancing its biological functions. Research has shown that N-acyl serotonins, including this compound, are present in the gastrointestinal tract and may play significant roles in modulating gut health and metabolic processes.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : Like serotonin, this compound may interact with various serotonin receptors (5-HT receptors), influencing neurotransmission and cellular signaling pathways.

- Modulation of Gut Hormones : Studies indicate that this compound can inhibit the secretion of glucagon-like peptide-1 (GLP-1), a hormone involved in glucose metabolism and appetite regulation .

- Fatty Acid Amide Hydrolase (FAAH) Activity : this compound has been shown to affect FAAH activity, which is crucial for the metabolism of fatty acid amides and may influence pain signaling and inflammation .

Biological Activities

The following table summarizes key findings regarding the biological activities of this compound:

Case Studies and Research Findings

- Formation in Intestinal Tissue : A study demonstrated that this compound is endogenously formed in the jejunum and ileum. Its formation was stimulated by adding serotonin to intestinal tissue incubations, highlighting its natural occurrence and potential physiological relevance .

- Dietary Influence : Research indicated that dietary fatty acids significantly affect the formation of N-acyl serotonins. For instance, higher fish oil intake increased levels of docosahexaenoyl-serotonin and eicosapentaenoyl-serotonin in mice, suggesting that dietary components can modulate the bioavailability of these compounds .

- Potential Therapeutic Applications : Given its ability to modulate gut hormones and influence metabolic pathways, this compound may have therapeutic potential for conditions like obesity and metabolic syndrome. Further research is needed to explore these applications fully.

Eigenschaften

IUPAC Name |

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(32)29-21-20-24-23-30-27-19-18-25(31)22-26(24)27/h18-19,22-23,30-31H,2-17,20-21H2,1H3,(H,29,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKWHKBXVLNKTGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344108 | |

| Record name | N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]octadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67964-87-8 | |

| Record name | N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]octadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.